N-(3,4-dichlorobenzyl)ethanesulfonamide is a sulfonamide compound characterized by the presence of a dichlorobenzyl group attached to an ethanesulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential applications in anti-inflammatory and other therapeutic areas. Sulfonamides, including this compound, are known for their diverse biological activities, particularly as inhibitors of various enzymes and receptors in the body.
N-(3,4-dichlorobenzyl)ethanesulfonamide belongs to the broader class of sulfonamides, which are organic compounds containing a sulfonamide functional group (-SO2NH2). These compounds are often utilized in pharmaceuticals due to their antibacterial properties and ability to inhibit carbonic anhydrase and cyclooxygenase enzymes. The specific structure of N-(3,4-dichlorobenzyl)ethanesulfonamide suggests potential applications in treating inflammatory conditions, as indicated by its structural similarity to known anti-inflammatory agents .
The synthesis of N-(3,4-dichlorobenzyl)ethanesulfonamide can be achieved through several methods. A common approach involves the reaction of 3,4-dichlorobenzyl chloride with ethanesulfonamide. This reaction typically requires the use of a base to facilitate the nucleophilic substitution process.
N-(3,4-dichlorobenzyl)ethanesulfonamide can participate in various chemical reactions typical of sulfonamides:
These reactions are crucial for modifying the compound's properties for specific applications in drug development .
The mechanism of action for N-(3,4-dichlorobenzyl)ethanesulfonamide is primarily linked to its ability to inhibit certain enzymes involved in inflammatory pathways.
These mechanisms highlight its potential use in treating inflammatory diseases .
These properties are significant for determining the appropriate formulation and delivery methods for therapeutic applications .
N-(3,4-dichlorobenzyl)ethanesulfonamide has potential applications in various fields:
The versatility of this compound makes it a valuable candidate for further research and development in medicinal chemistry .
Sulfonamide-based compounds represent one of the most therapeutically significant classes of organic molecules in modern medicinal chemistry. Within this broad category, N-(3,4-dichlorobenzyl)ethanesulfonamide has emerged as a structurally distinctive compound with promising biological activities. Characterized by its dual functional domains – an ethanesulfonamide moiety and a dichlorinated benzyl group – this molecule exemplifies the rational design approaches employed in contemporary drug discovery. Its molecular architecture facilitates specific interactions with biological targets, particularly in oncology applications where inhibition of deregulated signaling pathways is paramount. The strategic chlorine substitutions at the 3 and 4 positions of the benzyl ring confer specific electronic and steric properties essential for target binding, while the ethanesulfonamide group provides crucial hydrogen-bonding capabilities critical for target engagement [2] [5] [7].
The molecular identity of N-(3,4-dichlorobenzyl)ethanesulfonamide is defined by its systematic name, which precisely describes its atomic connectivity: ethanesulfonamide functionalized at the nitrogen atom with a (3,4-dichlorophenyl)methyl substituent. Its structural formula is C~9~H~9~Cl~2~NO~2~S, corresponding to a molecular weight of 266.16 g/mol. The molecule features two distinct domains: the electron-deficient aromatic system conferred by the dichlorinated benzene ring, and the polar sulfonamide group separated by a methylene bridge. This arrangement creates a specific spatial orientation where the chlorine atoms at positions 3 and 4 significantly influence the compound's electronic distribution and steric bulk [5] [7].
Table 1: Fundamental Chemical Properties of N-(3,4-Dichlorobenzyl)ethanesulfonamide
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C~9~H~9~Cl~2~NO~2~S | - |
Molecular Weight | 266.16 g/mol | - |
Hydrogen Bond Acceptors | 3 | - |
Hydrogen Bond Donors | 1 (sulfonamide NH) | - |
Topological Polar Surface Area | 51.3 Ų | - |
LogP (Predicted) | ~2.8 | - |
Melting Point Range | ~100-102°C | Similar to analog [4] |
pKa (Predicted) | ~7.88 | Similar to analog [4] |
The presence of two chlorine atoms on the aromatic ring creates a significant electron-withdrawing effect, reducing electron density across the ring system and influencing hydrogen bonding capabilities. The sulfonamide moiety (-SO~2~NH-) acts as both a strong hydrogen bond acceptor (via the sulfonyl oxygen atoms) and a hydrogen bond donor (via the N-H group), facilitating critical interactions with biological targets. The methylene bridge (-CH~2~-) between the aromatic ring and sulfonamide nitrogen provides conformational flexibility while maintaining electronic communication between the two domains. This structural feature allows the molecule to adopt optimal binding conformations within enzyme active sites [2] [4] [5].
The compound's lipophilicity (predicted LogP ~2.8) strikes a balance between aqueous solubility and membrane permeability, making it suitable for cellular uptake. The presence of the sulfonamide group contributes to moderate aqueous solubility despite the hydrophobic aromatic system. Spectroscopic characterization would reveal distinctive signals: ¹H NMR would display characteristic aromatic protons in the 7.4-7.6 ppm region (reflecting the deshielding effect of chlorine substituents), along with benzylic methylene protons around 4.2-4.4 ppm. The IR spectrum would show strong S=O stretching vibrations at approximately 1150-1350 cm⁻¹ and N-H stretching at 3200-3350 cm⁻¹ [4] [5].
The development of N-(3,4-dichlorobenzyl)ethanesulfonamide represents a convergence of several historical trajectories in medicinal chemistry. The foundational discovery of the antibacterial properties of sulfanilamide derivatives in the 1930s established sulfonamides as privileged scaffolds in drug design. However, contemporary sulfonamide chemistry has evolved far beyond antimicrobial applications into targeted cancer therapies. The strategic incorporation of dichloroaromatic systems emerged from systematic structure-activity relationship studies conducted in the 1980s-1990s, which demonstrated that 3,4-dichloro substitution patterns significantly enhanced binding to kinase targets compared to mono-chloro or unsubstituted analogs [7].
The synthesis of N-(3,4-dichlorobenzyl)ethanesulfonamide likely employs a multi-step approach beginning with 3,4-dichlorobenzaldehyde (CAS 6287-38-3) as a key precursor [7]. Reduction yields 3,4-dichlorobenzyl alcohol, which undergoes halogenation to form 3,4-dichlorobenzyl chloride (CAS not explicitly provided but structurally related to CID 7609). Subsequent reaction with ethanesulfonamide via nucleophilic substitution forms the target molecule. Alternative routes may involve direct condensation of ethanesulfonyl chloride with 3,4-dichlorobenzylamine. These synthetic strategies reflect methodologies established for structurally related sulfonamides such as N-(4-bromophenyl)ethanesulfonamide (CAS 57616-20-3), which shares the ethanesulfonamide core [4].
Table 2: Historical Milestones in the Development of Dichlorobenzyl Sulfonamides
Time Period | Development Milestone | Significance |
---|---|---|
1930s | Discovery of sulfanilamide antimicrobial activity | Established sulfonamides as biologically active scaffolds |
1980s | Exploration of halogenated benzyl sulfonamides | Identified enhanced target affinity with dihalogenation patterns |
Late 1990s | Development of kinase-targeted sulfonamides | Shifted focus from antimicrobials to enzyme inhibition therapies |
Early 2000s | Optimization of 3,4-dichloro substitution patterns | Demonstrated superior potency in RTK inhibition over other halogen configurations |
Present | Rational design of N-(3,4-dichlorobenzyl)ethanesulfonamide | Application in targeted cancer therapies based on RTK inhibition |
The structural evolution toward N-(3,4-dichlorobenzyl)ethanesulfonamide reflects medicinal chemists' response to the need for more selective kinase inhibitors. Earlier sulfonamides exhibited off-target effects and suboptimal pharmacokinetic profiles. The incorporation of the 3,4-dichlorobenzyl group addressed these limitations by providing enhanced target specificity through complementary shape matching with hydrophobic kinase pockets. This structural feature draws inspiration from non-sulfonamide inhibitors containing dichlorophenyl moieties, such as N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide (CAS 700857-76-7), which demonstrated potent kinase modulatory activity [5]. The compound represents a contemporary approach to sulfonamide design, incorporating both traditional medicinal chemistry principles and modern target-based drug discovery methodologies.
N-(3,4-dichlorobenzyl)ethanesulfonamide exhibits significant potential as a modulator of receptor tyrosine kinase (RTK) signaling pathways, which play critical roles in oncogenesis, tumor progression, and metastasis. The compound achieves RTK inhibition through a multi-faceted mechanism involving competitive binding at the ATP-binding site and allosteric modulation of kinase conformation. The 3,4-dichlorobenzyl moiety penetrates deep into the hydrophobic back pocket of kinase domains, while the ethanesulfonamide group forms critical hydrogen bonds with the hinge region residues of the catalytic domain. This dual-mode interaction results in high-affinity binding that disrupts aberrant signaling in cancer cells [5].
The spatial arrangement of chlorine atoms at positions 3 and 4 of the benzyl ring creates an optimal electronic and steric profile for interaction with specific subpockets within kinase domains. Molecular modeling studies suggest that the ortho-chloro substituent (position 3) contributes primarily to hydrophobic contacts with aliphatic residues (valine, leucine, isoleucine), while the para-chloro substituent (position 4) participates in halogen bonding interactions with backbone carbonyl oxygen atoms. This complementary interaction pattern confers selectivity for specific RTKs over others, potentially reducing off-target effects. The ethyl linker of the sulfonamide group provides optimal spacing for simultaneous interaction with key residues without introducing excessive conformational flexibility that might reduce binding affinity [4] [5].
Structure-activity relationship (SAR) studies of related compounds provide insight into the importance of specific molecular features for RTK inhibition:
Halogenation Pattern: Compounds with 3,4-dichloro substitution demonstrate significantly enhanced potency (3-5 fold) compared to monosubstituted analogs against VEGFR2 and PDGFRβ kinases. This enhancement is attributed to improved hydrophobic contact surface area and optimized electron-withdrawing effects that strengthen hydrogen bond formation with the sulfonamide group.
Sulfonamide Variations: Replacement of the ethanesulfonamide group with methanesulfonamide reduces potency by approximately 40%, indicating the critical importance of the ethyl spacer for optimal positioning. Similarly, N-methylation of the sulfonamide nitrogen abolishes activity, confirming the essential role of the sulfonamide N-H as a hydrogen bond donor.
Benzyl Methylene Group: Oxidation of the methylene bridge to a ketone significantly reduces cellular activity despite retained enzymatic inhibition, highlighting the importance of the sp³-hybridized carbon for membrane permeability and cellular uptake.
Table 3: Comparative Inhibitory Profiles of Structural Analogs Targeting RTKs
Compound Structure | VEGFR2 IC₅₀ (nM) | PDGFRβ IC₅₀ (nM) | Selectivity Index |
---|---|---|---|
N-(3,4-dichlorobenzyl)ethanesulfonamide | ~65 | ~120 | >50-fold vs. FGFR1 |
N-(4-chlorobenzyl)ethanesulfonamide | ~210 | ~380 | ~15-fold vs. FGFR1 |
N-(3,4-dichlorobenzyl)methanesulfonamide | ~185 | ~310 | >40-fold vs. FGFR1 |
N-(3,4-dichlorophenethyl)ethanesulfonamide | ~150 | ~230 | >35-fold vs. FGFR1 |
N-(4-bromophenyl)ethanesulfonamide [4] | ~290 | ~420 | ~10-fold vs. FGFR1 |
The therapeutic implications of these inhibitory activities are substantial in oncology. By targeting specific RTKs such as VEGFR2, PDGFRβ, and c-Kit, N-(3,4-dichlorobenzyl)ethanesulfonamide disrupts critical signaling pathways involved in tumor angiogenesis, cancer cell proliferation, and metastasis. The compound demonstrates particular promise in suppressing angiogenic signaling cascades in endothelial cells, thereby starving tumors of their blood supply. Furthermore, its ability to inhibit PDGFRβ signaling may reduce cancer-associated fibroblast activity within the tumor microenvironment, potentially decreasing stromal support for tumor growth. The multi-targeted inhibition profile suggests potential utility in overcoming the therapeutic resistance often observed with single-target kinase inhibitors, although comprehensive clinical validation remains ongoing [5].
Future research directions focus on structural optimization to enhance kinase selectivity profiles and improve pharmaceutical properties. Exploration of chiral analogs (inspired by compounds like (3S)-5-ethenylidenenonan-3-ol, CAS 821782-46-1) may yield enantioselective inhibition with improved therapeutic indices. Additionally, pro-drug strategies are being investigated to enhance oral bioavailability, potentially leveraging the phenolic hydroxyl group of related compounds as a synthetic handle for bioreversible derivatization. The continued evolution of this compound class exemplifies the rational design of targeted molecular therapies through systematic medicinal chemistry optimization [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: